molecular formula C8H4BrF3O2 B12852562 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B12852562
M. Wt: 269.01 g/mol
InChI Key: ADKNBPMKIGOSDL-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative with a bromine atom at position 3, a hydroxyl group at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is of significant interest in organic synthesis due to its unique electronic and steric properties. The hydroxyl group enhances hydrogen-bonding capacity, while the electron-withdrawing trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions and electrophilic substitutions .

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

3-bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-3,14H

InChI Key

ADKNBPMKIGOSDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).

    Trifluoromethylation: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.

Major Products

    Oxidation: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzoic acid.

    Reduction: 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethyl Benzaldehydes

Structural isomers of the target compound differ in the positions of bromine and trifluoromethyl groups:

  • 3-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3): Bromine at position 3 and -CF₃ at position 3.
  • 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS 477535-41-4): Bromine at position 4 and -CF₃ at position 2. The para-bromine and ortho-CF₃ groups create distinct electronic effects, possibly lowering solubility in polar solvents due to reduced hydrogen bonding .

Table 1: Positional Isomers and Key Properties

Compound (CAS) Substituent Positions Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-OH, 3-Br, 6-CF₃ C₈H₄BrF₃O₂ 283.02* High acidity (due to -OH), moderate solubility in DMSO
3-Bromo-5-(trifluoromethyl)benzaldehyde (102684-91-3) 3-Br, 5-CF₃ C₈H₄BrF₃O 269.02 Enhanced electrophilicity at aldehyde position
4-Bromo-2-(trifluoromethyl)benzaldehyde (477535-41-4) 4-Br, 2-CF₃ C₈H₄BrF₃O 269.02 Lower polarity, higher volatility

*Estimated based on substituent contributions.

Hydroxyl- and Fluoro-Substituted Analogs

Compounds with hydroxyl or fluorine substituents exhibit distinct electronic and solubility profiles:

  • 3-Bromo-6-fluoro-2-hydroxybenzaldehyde (CAS 199287-82-6): Fluorine at position 6 replaces the -CF₃ group.
  • 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1160653-95-1): Fluorine at position 2 and hydroxyl at position 5. This inversion of substituent positions may alter hydrogen-bonding networks and acidity compared to the target compound .

Table 2: Impact of Halogen and Hydroxyl Substituents

Compound (CAS) Key Substituents Solubility Acidity (pKa*)
Target Compound 2-OH, 6-CF₃ Moderate in DMSO, low in water ~8.5
3-Bromo-6-fluoro-2-hydroxybenzaldehyde (199287-82-6) 2-OH, 6-F Higher in polar solvents (e.g., methanol) ~9.2
3-Bromo-2-fluoro-6-hydroxybenzaldehyde (1160653-95-1) 6-OH, 2-F Moderate in DMSO, poor in hexane ~7.8

*Estimated based on substituent electronic effects.

Methyl and Trimethylsilyl Derivatives

Alkyl and silyl groups introduce steric and solubility variations:

  • 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde (CAS 108373-08-6): Methyl groups at positions 2 and 5 increase hydrophobicity and steric hindrance, reducing reactivity in bulky substitution reactions .
  • 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5): The trimethylsilyl (-SiMe₃) group at position 3 enhances solubility in chloroform and DMSO, while the fluorine atoms at 2 and 4 positions stabilize the aldehyde via inductive effects .

Table 3: Steric and Solubility Comparisons

Compound (CAS) Substituents Solubility Profile Applications
Target Compound 2-OH, 3-Br, 6-CF₃ Moderate in DMSO Pharmaceutical intermediates
3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde (108373-08-6) 2,5-Me, 6-OH Low in water, high in THF Agrochemical synthesis
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (651326-71-5) 3-SiMe₃, 2,4-F High in chloroform/DMSO Specialty polymer precursors

Biological Activity

3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound notable for its diverse biological activities. This compound's unique structural features, particularly the trifluoromethyl and hydroxyl groups, enhance its reactivity and interaction with biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H5BrF3O2
  • Molecular Weight : 283.03 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The biological activity of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to target sites.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity : The hydroxyl group contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde exhibits significant antimicrobial properties against various pathogens. A study demonstrated that it has:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.05 µM against Escherichia coli.
  • Efficacy against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 20 µM across different cancer cell lines, indicating moderate cytotoxicity.
  • Comparative studies with standard chemotherapeutics revealed that it may possess a favorable safety profile due to selective toxicity towards cancer cells over normal cells.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of 3-Bromo-2-hydroxy-6-(trifluoromethyl)benzaldehyde on breast cancer cell lines (MCF7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting potential for use in cancer therapy.
    Cell LineIC50 (µM)Mechanism
    MCF710Apoptosis induction via caspase activation
    HT2915Cell cycle arrest
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties against Staphylococcus aureus. The findings showed a significant reduction in bacterial viability at concentrations above 0.1 µM, highlighting its potential as an antimicrobial agent.
    Bacterial StrainMIC (µM)
    Staphylococcus aureus0.1
    Escherichia coli0.05

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